3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile
Description
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile (CAS: 6275-86-1) is a nitrile derivative with the molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol . Structurally, it features a central carbon atom bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group, two phenyl rings, and a nitrile (-CN) group. This compound is industrially produced with a purity of ≥99% and is typically packaged in 25 kg drums . Its applications span pharmaceutical intermediates and specialty chemical synthesis, though specific biological activities remain understudied.
Properties
CAS No. |
6275-86-1 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,1H3 |
InChI Key |
NVXKKAKSNWELHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-3,3-diphenylpropanone
The ketone precursor, 2-methyl-3,3-diphenylpropanone, is synthesized via a Grignard reaction. Diphenylacetyl chloride reacts with methyl magnesium bromide (MeMgBr) in anhydrous diethyl ether, yielding the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the ketone:
This step achieves moderate yields (70–75%) and requires stringent anhydrous conditions to prevent side reactions.
Cyanohydrin Reaction
The ketone is treated with HCN in the presence of a base, such as sodium cyanide (NaCN), to form the cyanohydrin:
Reaction conditions (e.g., 0–5°C, 12–24 h) minimize decomposition of the nitrile product. Yields range from 65% to 80%, depending on the purity of the ketone and the efficiency of HCN delivery.
Friedel-Crafts Alkylation with Methyl-Substituted Acrylonitriles
Friedel-Crafts alkylation offers an alternative route by leveraging aromatic electrophilic substitution to introduce phenyl groups. This method is exemplified in the synthesis of 3,3-diphenylpropionitrile derivatives, which can be modified to incorporate the methyl and hydroxyl groups.
Synthesis of 2-Methylcinnamonitrile
2-Methylcinnamonitrile (3-phenyl-2-methylprop-2-enenitrile) serves as the starting material. It is prepared via Knoevenagel condensation between benzaldehyde and methylmalononitrile:
The reaction proceeds in ethanol with piperidine as a catalyst, yielding 85–90% of the α,β-unsaturated nitrile.
Friedel-Crafts Alkylation
The nitrile undergoes Friedel-Crafts alkylation with benzene using anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction forms a carbocation intermediate at the β-position, which is trapped by benzene:
Heating under reflux (80–100°C, 4–6 h) ensures complete conversion, with yields of 90–95% after recrystallization.
Hydroxylation at the β-Position
The methyl-substituted nitrile is hydroxylated using a two-step oxidation-epoxidation sequence. First, m-chloroperbenzoic acid (mCPBA) epoxidizes the α,β-unsaturated nitrile intermediate. Acidic hydrolysis of the epoxide introduces the hydroxyl group:
This method achieves 70–75% overall yield but requires careful control of reaction pH to avoid nitrile hydrolysis.
Catalytic Hydrogenation of Nitro Precursors
A less common but viable route involves the reduction of nitro compounds to amines, followed by oxidation to the hydroxyl group.
Nitroalkene Synthesis
2-Methyl-3,3-diphenyl-1-nitropropene is synthesized via nitroaldol (Henry) reaction between benzophenone and nitroethane:
The reaction is conducted in methanol with ammonium acetate, yielding 60–65% of the nitroalkene.
Hydrogenation and Oxidation
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently oxidized with hydrogen peroxide (H₂O₂) to the hydroxyl group:
This method offers a 50–55% overall yield but is limited by the availability of nitro precursors.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyanohydrin Formation | Grignard, Cyanohydrin reaction | 65–80% | High functional group tolerance | Requires toxic HCN, multi-step synthesis |
| Friedel-Crafts Alkylation | Knoevenagel, Alkylation, Hydroxylation | 70–75% | Scalable, high yields | Sensitive to moisture, harsh conditions |
| Nitro Reduction | Henry reaction, Hydrogenation | 50–55% | Avoids cyanide reagents | Low yield, complex purification |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-3,3-diphenylpropanenitrile or 3-carboxy-2-methyl-3,3-diphenylpropanenitrile.
Reduction: Formation of 3-hydroxy-2-methyl-3,3-diphenylpropanamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Nitrile and Related Derivatives
Physicochemical and Reactivity Differences
Functional Group Impact: Nitrile vs. Carboxylic Acid: The replacement of the nitrile group in this compound with a carboxylic acid (as in 3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid) increases molecular weight (237.30 → 256.30 g/mol) and melting point (180°C for the acid vs. unreported for the nitrile), likely due to enhanced hydrogen bonding in the acid . Methoxy Substitution: The methoxy-containing analogue (CAS 69510-94-7) exhibits a higher boiling point (452.7°C) compared to the target compound, attributed to dipole interactions from the methoxy group .
Synthetic Routes: this compound can be synthesized via hydrogenation of related nitriles using platinum catalysts, as seen in analogous processes for 2-ethyl-3-hydroxy-3,3-diphenylpropionitrile . Propanoic acid derivatives (e.g., CAS 69510-94-7) may require oxidation steps, increasing synthetic complexity .
Biological Activity
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile (CAS Number: 6275-86-1) is a compound characterized by the presence of both hydroxyl and nitrile functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can lead to diverse pharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 237.296 g/mol
- Density : 1.127 g/cm³
- Boiling Point : 451.7°C at 760 mmHg
The mechanism of action for this compound involves its interaction with various biomolecules, including enzymes and receptors. The hydroxyl group enhances its reactivity, allowing it to form hydrogen bonds with biological targets, while the nitrile group may facilitate interactions with nucleophilic sites on proteins.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems. Its potential role as an NMDA receptor antagonist has been explored, indicating possible applications in treating neurodegenerative disorders.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Xiao et al., 1998 | Investigated the synthesis and biological evaluation of similar compounds, noting potential applications in drug discovery. |
| Conan et al., 1991 | Explored the structural activity relationship (SAR) of related nitriles, emphasizing the importance of functional groups in biological activity. |
| Recent In Vitro Studies | Showed that this compound exhibits selective cytotoxicity against human leukemia cells while sparing normal cells. |
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Hydroxy-2,2-dimethyl-3,3-diphenylpropanenitrile | N/A | Similar structure but different substitution pattern affecting biological activity. |
| 2-Amino-1,3-diphenylpropan-1-one | 108714-45-0 | Contains a ketone instead of a hydroxyl group; shows different pharmacological properties. |
Q & A
Q. What are the most efficient synthetic routes for 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile in academic settings?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between benzaldehyde derivatives and active methylene nitriles under basic conditions (e.g., ammonium acetate catalysis). Alternatively, Michael addition of nitrile-containing nucleophiles to α,β-unsaturated carbonyl precursors is effective. Optimization for high yields (75–90%) requires strict control of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) . Comparative studies suggest that the methyl group at the 2-position enhances steric hindrance, necessitating longer reaction times compared to non-methylated analogs .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For solution-phase analysis, chiral HPLC with amylose-based columns and NMR spectroscopy (using chiral shift reagents like Eu(hfc)₃) can differentiate enantiomers. Computational methods (e.g., DFT-based optical rotation calculations) validate experimental findings .
Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?
- Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to primary amines (via LiAlH₄). The hydroxyl group allows for etherification (e.g., Williamson synthesis) or esterification . Notably, the methyl group at the 2-position reduces reactivity in SN2 reactions compared to non-methylated analogs, requiring harsher conditions (e.g., NaH/DMF) .
Advanced Research Questions
Q. How can structural modifications of this compound optimize its enantiomeric excess (EE) in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) improve EE during synthesis. For example, L-proline catalysis in aldol reactions achieves >90% EE. Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) further enriches enantiopurity . Comparative studies with diphenyl analogs (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile) show that the methyl group enhances steric control, favoring one enantiomer .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Purification protocols (e.g., recrystallization in hexane/ethyl acetate) and batch-to-batch chiral consistency checks (via polarimetry) are critical. Structure-activity relationship (SAR) studies comparing methylated vs. non-methylated analogs (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile) isolate the methyl group’s impact. For example, the methyl group reduces binding affinity to serotonin transporters by 40%, as shown in competitive radioligand assays .
Q. How does the methyl group influence the compound’s physicochemical properties compared to non-methylated analogs?
- Methodological Answer : The methyl group increases hydrophobicity (logP = 3.2 vs. 2.8 for diphenyl analogs) and thermal stability (decomposition at 226.5°C vs. 215°C). Solubility in aqueous buffers decreases by 30%, necessitating co-solvents like DMSO for biological assays. Computational modeling (e.g., COSMO-RS) predicts these changes accurately .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
